molecular formula C8H12N2O B1588010 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 701911-46-8

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1588010
M. Wt: 152.19 g/mol
InChI Key: NDKOKWXOWTVYJR-UHFFFAOYSA-N
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Description

“1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H12N2O . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains an ethyl group (C2H5) and a carbaldehyde group (CHO) attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles, including “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde”, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, but specific reactions involving this compound are not detailed in the available literature.

Scientific Research Applications

Synthesis and Characterization

  • Development of Pyrazole Derivatives: Research involves the synthesis of pyrazole derivatives for potential applications in chemical and biological fields. For example, one study detailed the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, showcasing the versatility of pyrazole derivatives in forming heterocyclic compounds through various chemical reactions (Singh, Rawat, & Sahu, 2014).

Biological Activities

  • Antimicrobial Agents: New compounds synthesized from pyrazole derivatives have been evaluated for their antimicrobial properties. A study demonstrated the microwave-assisted synthesis of chalcone and its polycyclic heterocyclic analogues, including pyrazole derivatives, which showed promising antibacterial activity (Khan et al., 2019).
  • Inhibition of Enzymatic Activities: The utility of pyrazole-4-carbaldehyde as a starting material for synthesizing inhibitors of 5α-reductase and aromatase, suggesting potential applications in the development of therapeutic agents (El-Naggar et al., 2020).

Chemical Properties and Reactions

  • Chalcones and Heterocyclic Compounds: Studies have shown that pyrazole derivatives can be utilized to synthesize chalcones and other heterocyclic compounds, indicating their significance in medicinal chemistry and drug design (Prasath et al., 2015).
  • Schiff Bases Formation: The compound has been used in the synthesis of Schiff bases, demonstrating its versatility in forming compounds with potential application in various scientific fields, including catalysis and material science (Potapov, Khlebnikov, & Ogorodnikov, 2006).

Future Directions

The future directions for research on “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” and similar compounds are likely to involve further exploration of their synthesis, reactions, and biological activities. Given the wide range of applications of pyrazoles in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , there is significant potential for future research in these areas.

properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-10-7(3)8(5-11)6(2)9-10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKOKWXOWTVYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390119
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS RN

701911-46-8
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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